![molecular formula C8H10O<br>C6H5CH2CH2OH<br>C8H10O B1677666 2-Phenylethanol CAS No. 60-12-8](/img/structure/B1677666.png)
2-Phenylethanol
Descripción general
Descripción
2-Phenylethanol, also known as Phenethyl alcohol, is an organic compound with the chemical formula C6H5CH2CH2OH . It is a colorless liquid with a pleasant floral odor . It occurs widely in nature, being found in a variety of essential oils .
Synthesis Analysis
2-Phenylethanol is prepared commercially via two routes. The most common is the Friedel-Crafts reaction between benzene and ethylene oxide in the presence of aluminium trichloride . Another method is the hydrogenation of styrene oxide . It can also be produced by biotransformation from L-phenylalanine using immobilized yeast Saccharomyces cerevisiae .Molecular Structure Analysis
The molecule of phenethyl alcohol consists of a phenethyl group (C6H5CH2CH2−) attached to a hydroxyl group (−OH) . The 2D chemical structure image of 2-Phenylethanol is also called skeletal formula .Chemical Reactions Analysis
Oxidative transformation of 2-phenylethanol has been executed in pure aqueous and surfactant medium using Ce (IV) as the oxidant . A comprehensive kinetic analysis for the electron transfer process was made to predict the mechanism of transformation .Physical And Chemical Properties Analysis
2-Phenylethanol is a colorless liquid, immiscible with water, but miscible with many organic solvents . Its odor has been described as "floral" or "rose-like" .Aplicaciones Científicas De Investigación
Cosmetics Industry
2-Phenylethanol is widely used in the cosmetics industry due to its pleasant rose-like fragrance. It serves as a key ingredient in perfumes and scented products, offering a natural aroma that is highly valued in this market .
Food Industry
In the food industry, 2-Phenylethanol is utilized as a flavoring agent because of its sweet, floral scent. It is often added to food products to enhance their flavor profile and provide a natural rose scent .
Pharmaceutical Industry
The compound finds applications in the pharmaceutical industry as well. Its antimicrobial properties make it useful in formulations that require preservation against microbial growth .
Bioproduction through Yeast Fermentation
2-Phenylethanol can be biologically produced through yeast fermentation, which is considered a more natural and preferable method compared to synthetic production. This process is significant for industries that prioritize natural ingredients .
Perfume Industry
Apart from its use in cosmetics, 2-Phenylethanol is specifically sought after in the perfume industry for its stable and lasting fragrance, making it a staple in many fragrance formulations .
Flavor Enhancement in Beverages
This compound is also used to enhance flavors in beverages, imparting a subtle rose-like aroma to various drinks .
Safety And Hazards
Direcciones Futuras
The biotechnological production of 2-Phenylethanol presents a promising solution, yielding a natural product . By elucidating the crucial factors affecting 2-Phenylethanol production, we pave the way for the development of biotechnological strategies to harness its potential as a natural and sustainable aroma compound .
Propiedades
IUPAC Name |
2-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNZCZEMHIOCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | PHENETHYL ALCOHOL | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID9026342 | |
Record name | 2-Phenylethanol | |
Source | EPA DSSTox | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Colorless liquid with a floral odor; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; mild, warm,rose, honey-like odour | |
Record name | Benzeneethanol | |
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Record name | Phenylethyl alcohol | |
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Record name | PHENETHYL ALCOHOL | |
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Record name | Phenethyl alcohol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
218.2 °C AT 760 MM HG, 219.00 to 221.00 °C. @ 760.00 mm Hg, 219 °C | |
Record name | Phenylethyl alcohol | |
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Record name | 2-Phenylethanol | |
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Flash Point |
102 °C, 205 °F (96 °C) (Closed cup), 102 °C c.c. | |
Record name | Phenylethyl alcohol | |
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Record name | PHENETHYL ALCOHOL | |
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Solubility |
2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER, SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL, VERY SOL IN PROPYLENE GLYCOL, Miscible with chloroform., 16,000 mg/L in water @ 20 °C, 22.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2 (moderate), Slighty soluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 50% ethanol (in ethanol) | |
Record name | Phenylethyl alcohol | |
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Record name | 2-PHENYLETHANOL | |
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Record name | 2-Phenylethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |
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Record name | PHENETHYL ALCOHOL | |
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Record name | Phenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.0202 AT 20 °C/4 °C, 1.02 g/cm³, 1.017-1.020 | |
Record name | 2-PHENYLETHANOL | |
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Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Phenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/920/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.21 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
Record name | 2-PHENYLETHANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5002 | |
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Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.08 [mmHg], 8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 8 | |
Record name | Phenylethyl alcohol | |
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Record name | PHENETHYL ALCOHOL | |
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Impurities |
Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde. | |
Record name | 2-PHENYLETHANOL | |
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Product Name |
Phenylethyl Alcohol | |
Color/Form |
COLORLESS, VISCOUS LIQUID | |
CAS RN |
60-12-8, 1321-27-3 | |
Record name | 2-Phenylethanol | |
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Record name | 2-phenylethanol | |
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Record name | PHENYLETHYL ALCOHOL | |
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Record name | 2-Phenylethanol | |
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Melting Point |
-27 °C, -25.8 °C | |
Record name | Phenylethyl alcohol | |
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Record name | 2-Phenylethanol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0033944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PHENETHYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q & A
Q1: What is 2-Phenylethanol and why is it significant?
A1: 2-Phenylethanol (2-PE) is a colorless liquid with a distinct rose-like aroma. [, , , ] It's a crucial flavor and fragrance compound extensively used in the perfume, cosmetic, and food industries. [, , , ]
Q2: How does the aroma of 2-Phenylethanol change in food products?
A2: The perception of 2-Phenylethanol's aroma can be influenced by the presence of other compounds. Research suggests that the structure of polyols, like erythritol, D-mannitol, and maltitol, can impact the release of 2-Phenylethanol in solutions. Specifically, higher molecular weight polyols appear to increase the "salting-out effect," potentially enhancing the aroma release of 2-Phenylethanol. []
Q3: What role does 2-Phenylethanol play in fermented beverages?
A3: In beverages like beer and wine, 2-Phenylethanol contributes significantly to the overall aroma profile. Studies have shown that the production of 2-Phenylethanol during fermentation can be influenced by several factors, including yeast strain, fermentation conditions, and the presence of specific precursors like phenylalanine. [, , ] For example, cassava beer, known for its distinct rose flavor, exhibits a higher concentration of 2-Phenylethanol compared to traditional wheat beer. []
Q4: How is 2-Phenylethanol naturally produced?
A4: 2-Phenylethanol is naturally found in various flowers and plants, most notably in rose oil. Biosynthetically, it is produced through two main pathways: the Shikimate pathway and the Ehrlich pathway. [, , , ]
Q5: Which enzymes are key to 2-Phenylethanol biosynthesis and how are they regulated?
A5: Aromatic L-amino acid decarboxylases (AADCs) and aromatic aldehyde synthases (AASs) are crucial for 2-Phenylethanol biosynthesis. [] Studies in poplar trees reveal that specific genes like PtAADC1 and PtAAS1, encoding these enzymes, are upregulated upon herbivory, leading to increased production of 2-Phenylethanol and related compounds. [] Interestingly, single amino acid changes in the active site of these enzymes can switch their function, impacting the type of compound produced. []
Q6: What are the challenges associated with 2-Phenylethanol production in yeast?
A6: A major challenge is the inhibitory effect of 2-Phenylethanol itself on yeast growth, limiting its production. [, ] Strategies like in-situ product removal, such as using a two-phase system with polypropylene glycol, have been explored to circumvent this inhibition and improve 2-Phenylethanol yield. [, ]
Q7: Can Escherichia coli be engineered for 2-Phenylethanol production?
A7: Yes, E. coli has been successfully engineered to produce 2-Phenylethanol. [, ] By expanding the Shikimate pathway and introducing genes encoding enzymes like lactate dehydrogenase (ldhA), phenylpyruvate decarboxylase (ipdC), and alcohol dehydrogenase (adhC), E. coli can produce 2-Phenylethanol from glucose, demonstrating its potential for sustainable production from renewable resources. []
Q8: How does the Ehrlich pathway contribute to 2-Phenylethanol production?
A8: The Ehrlich pathway is another route for 2-Phenylethanol synthesis. [, ] In E. coli, this pathway involves the conversion of phenylalanine to phenylacetaldehyde by enzymes like phenylpyruvate decarboxylase (encoded by ipdC). Endogenous aldehyde reductases (encoded by yqhD, yjgB, and yahK) then reduce phenylacetaldehyde to 2-Phenylethanol. Co-overexpressing these genes with ipdC can significantly enhance 2-Phenylethanol production. []
Q9: Are there alternative microorganisms for 2-Phenylethanol production?
A9: Yes, Zygosaccharomyces rouxii, an aromatic yeast isolated from chili sauce, demonstrates promising potential for 2-Phenylethanol production via both the Shikimate and Ehrlich pathways. [] Furthermore, Enterobacter sp. strain MF024, isolated from soil, also exhibits the capability to synthesize 2-Phenylethanol through these pathways, offering another alternative for industrial production. []
Q10: Can 2-Phenylethanol be synthesized catalytically?
A10: Yes, nanocrystalline nickel catalysts have been shown to effectively catalyze the hydrogenation of styrene oxide to 2-Phenylethanol. [] Optimizing factors like catalyst particle size, temperature, and pressure can lead to high conversion rates (up to 98%) with excellent selectivity (99%) towards 2-Phenylethanol. []
Q11: How does the catalytic mechanism of styrene oxide hydrogenation to 2-Phenylethanol work?
A11: Density functional theory calculations suggest that the reaction proceeds through a transition state involving atomized hydrogen and styrene oxide on the catalyst surface. [] The calculated enthalpy of reaction (ΔH) and activation energy (Ea) provide insights into the reaction's energetic landscape. []
Q12: How can 2-Phenylethanol be separated from fermentation broth?
A13: Organic solvent extraction, particularly with ethyl acetate, has proven effective in separating 2-Phenylethanol from fermentation broth. [] Choosing a solvent with a high partition coefficient for 2-Phenylethanol is crucial for efficient extraction. Additionally, optimizing the phase ratio of the solvent to the broth is essential for maximizing recovery yield and purity. []
Q13: What is the molecular formula and weight of 2-Phenylethanol?
A13: The molecular formula of 2-Phenylethanol is C8H10O, and its molecular weight is 122.16 g/mol.
Q14: What is the conformational structure of 2-Phenylethanol?
A15: High-resolution spectroscopic studies have revealed that 2-Phenylethanol predominantly adopts a gauche conformation. [] This conformation is stabilized by an intramolecular π-hydrogen bond between the hydroxyl group of the side chain and the π-electron cloud of the benzene ring. []
Q15: How does complexation with argon affect the structure of 2-Phenylethanol?
A16: Spectroscopic analysis of 2-Phenylethanol-argon complexes indicates that the structure of the 2-Phenylethanol moiety and the orientation of its transition dipole moment remain largely unchanged upon argon binding. [] This suggests that the interaction with argon primarily involves weak dispersion forces rather than significant structural rearrangements. []
Q16: Does 2-Phenylethanol exhibit antifungal activity?
A17: Yes, 2-Phenylethanol demonstrates antifungal properties. [, ] For instance, it can inhibit the growth of Fusarium graminearum, a fungus responsible for wheat scab. [] This antifungal activity is attributed to 2-Phenylethanol's ability to disrupt amino acid pathways in the fungus, leading to altered mycelial morphology, cell membrane damage, and reduced mycotoxin production. []
Q17: What is the role of 2-Phenylethanol in microbial interactions?
A18: 2-Phenylethanol acts as a volatile semiochemical, mediating interactions between microorganisms. Studies show that certain yeast species, such as Pichia spp., produce 2-Phenylethanol, which can inhibit the growth of filamentous fungi like Monascus purpureus. [] This antifungal activity can significantly impact microbial community composition and metabolic profiles during fermentation processes, ultimately affecting the quality and flavor of fermented products. []
Q18: How does 2-Phenylethanol impact the development of Candida species?
A19: Research suggests that 2-Phenylethanol exhibits synergistic antifungal activity when combined with clotrimazole against Candida species. [] This synergistic effect is particularly relevant in the context of chronic vulvovaginal candidiasis, where resistance to traditional antifungals like clotrimazole is a concern. []
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